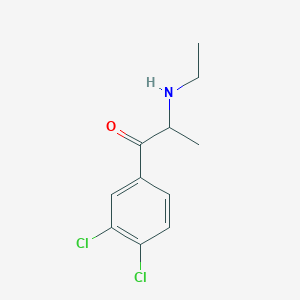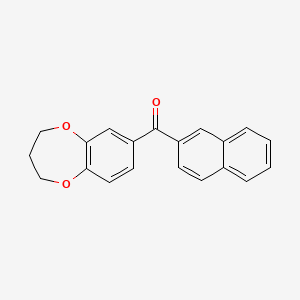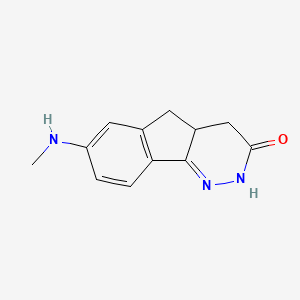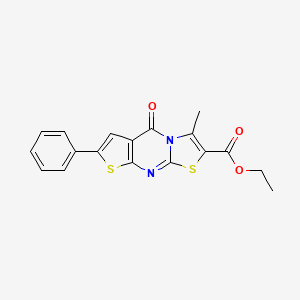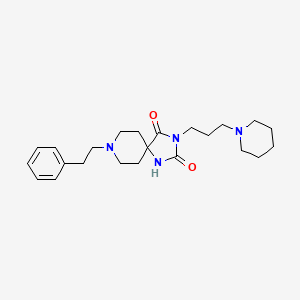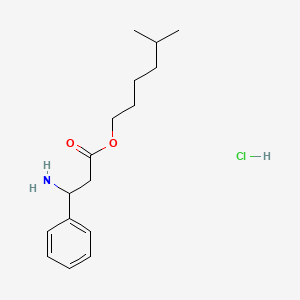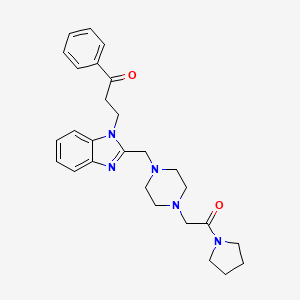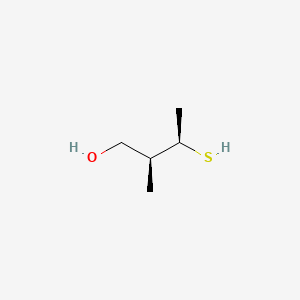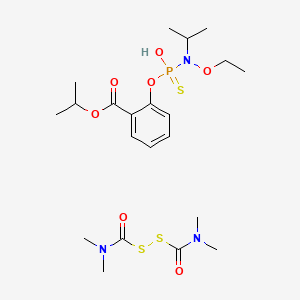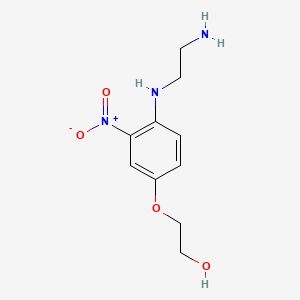
HC Orange no. 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of HC Orange no. 2 involves multiple steps, typically starting with the nitration of a phenol derivative followed by amination and etherification reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: : Industrial production of HC Orange no. 2 often involves large-scale chemical reactors where the reactions are carefully controlled to ensure consistency and safety . The process includes purification steps such as crystallization or distillation to remove impurities and achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions: : HC Orange no. 2 can undergo various chemical reactions, including:
Oxidation: Under specific conditions, the amino groups in HC Orange no.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various ether derivatives.
Aplicaciones Científicas De Investigación
HC Orange no. 2 has diverse applications in scientific research, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness: : HC Orange no. 2 is unique due to its specific molecular structure, which provides a distinct orange color and excellent dyeing properties . Its ability to form stable bonds with hair proteins makes it a preferred choice in the cosmetic industry .
Propiedades
Número CAS |
85765-48-6 |
|---|---|
Fórmula molecular |
C10H15N3O4 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-[4-(2-aminoethylamino)-3-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H15N3O4/c11-3-4-12-9-2-1-8(17-6-5-14)7-10(9)13(15)16/h1-2,7,12,14H,3-6,11H2 |
Clave InChI |
WXGKXLXGYOYZMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCO)[N+](=O)[O-])NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12753190.png)
